Intrinsic Metabolic Clearance: r-Omeprazole is Eliminated 3x Faster than Esomeprazole in Human Liver Microsomes
In vitro studies using human liver microsomes demonstrate a significant difference in the intrinsic metabolic clearance between the enantiomers. The sum of the intrinsic clearances (CLint) for all three primary metabolites (hydroxy, 5-O-desmethyl, and sulfone) of (S)-omeprazole (esomeprazole) is only one-third of that measured for (R)-omeprazole [1]. This lower CLint for the (S)-enantiomer translates directly to slower systemic clearance and higher in vivo exposure, explaining why (R)-omeprazole exhibits a significantly lower AUC and shorter duration of action.
| Evidence Dimension | Intrinsic metabolic clearance (sum of metabolites) |
|---|---|
| Target Compound Data | CLint for (R)-omeprazole = Baseline |
| Comparator Or Baseline | CLint for (S)-omeprazole = 1/3 of (R)-omeprazole's CLint |
| Quantified Difference | The (R)-enantiomer's intrinsic clearance is approximately 3-fold higher than that of the (S)-enantiomer. |
| Conditions | In vitro human liver microsomes assay |
Why This Matters
This data is foundational for any preclinical pharmacokinetic study or in vitro metabolism experiment, as it quantifies the fundamental difference in how the two enantiomers are processed by hepatic enzymes.
- [1] Andersson T, Hassan-Alin M, Hasselgren G, Röhss K, Weidolf L. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole. Clin Pharmacokinet. 2001;40(6):411-26. View Source
